Ctpb

描述

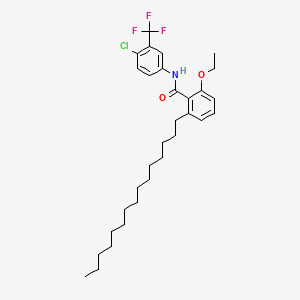

N-(4-氯-3-三氟甲基-苯基)-2-乙氧基-6-十五烷基-苯甲酰胺,俗称CTPB,是一种强效的p300组蛋白乙酰转移酶激活剂。由于其能够增强组蛋白的乙酰化,从而影响基因表达,该化合物在表观遗传学领域意义重大。

作用机制

CTPB通过选择性激活p300组蛋白乙酰转移酶来发挥其作用。这种激活导致组蛋白H3和H4乙酰化增加,从而增强靶基因的转录。this compound的分子靶标包括p300酶及其相关的蛋白质复合物。 其作用机制中涉及的途径主要与染色质重塑和基因表达调控有关 .

生化分析

Biochemical Properties

In Bacillus subtilis, CtpB is involved in the regulation of cell-cell signaling during spore formation . It acts as a protease, forming a gated tunnel that controls access to its proteolytic sites . This proteolytic activity is regulated by PDZ domains that rearrange upon substrate binding .

In Mycobacterium tuberculosis, this compound is a plasma membrane copper (I) transporting P-type ATPase . It is associated with copper (I) transport from mycobacterial cells .

Cellular Effects

This compound influences cellular processes in both Bacillus subtilis and Mycobacterium tuberculosis. In Bacillus subtilis, it regulates cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is involved in the transport of copper (I) across the plasma membrane , which is crucial for the mycobacterial response to the hostile environment inside macrophages .

Molecular Mechanism

This compound exerts its effects at the molecular level through distinct mechanisms in different organisms. In Bacillus subtilis, it forms a ring-like protein scaffold penetrated by two narrow tunnels . Access to the proteolytic sites within these tunnels is controlled by PDZ domains that rearrange upon substrate binding . In Mycobacterium tuberculosis, this compound is associated with copper (I) transport from mycobacterial cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. Its role in spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis suggests that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways related to spore formation in Bacillus subtilis and copper (I) transport in Mycobacterium tuberculosis

Transport and Distribution

In Mycobacterium tuberculosis, this compound is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane

Subcellular Localization

The subcellular localization of this compound varies depending on the organism. In Bacillus subtilis, it is involved in the regulation of cell-cell signaling during spore formation . In Mycobacterium tuberculosis, it is a plasma membrane protein involved in the transport of copper (I) across the plasma membrane .

准备方法

CTPB通过一系列涉及酰胺键形成的化学反应合成。合成路线通常涉及在适当条件下使4-氯-3-三氟甲基-苯胺与2-乙氧基-6-十五烷基-苯甲酰氯反应,以形成所需的酰胺。 反应通常在三乙胺等碱的存在下进行,以中和反应过程中产生的盐酸 .

化学反应分析

科学研究应用

CTPB在科学研究中有着广泛的应用:

化学: this compound被用作研究组蛋白乙酰转移酶的激活及其在基因表达中的作用的工具。

生物学: 在生物学研究中,this compound被用来研究组蛋白乙酰化对细胞过程(如分化、增殖和凋亡)的影响。

医学: this compound在治疗与表观遗传失调相关的疾病(包括癌症和神经退行性疾病)方面具有潜在的治疗应用。

相似化合物的比较

CTPB在选择性激活p300组蛋白乙酰转移酶方面是独一无二的。类似的化合物包括:

N-(4-氯-3-三氟甲基-苯基)-2-乙氧基-苯甲酰胺: this compound的一种简化类似物,具有可比较或更高的活性。

组蛋白乙酰转移酶抑制剂: 抑制而不是激活组蛋白乙酰转移酶的化合物,例如C646和A-485。this compound因其对p300的特定激活而脱颖而出,而其他化合物可能在组蛋白乙酰转移酶家族中具有更广泛或不同的靶标 .

属性

IUPAC Name |

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxy-6-pentadecylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H43ClF3NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-24-19-17-20-28(38-4-2)29(24)30(37)36-25-21-22-27(32)26(23-25)31(33,34)35/h17,19-23H,3-16,18H2,1-2H3,(H,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBMVMAXKOGYDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C(=CC=C1)OCC)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H43ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437930 | |

| Record name | CTPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586976-24-1 | |

| Record name | CTPB | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

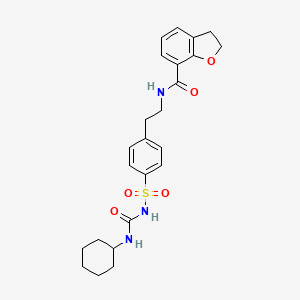

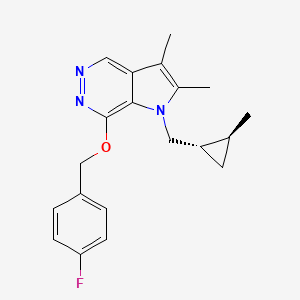

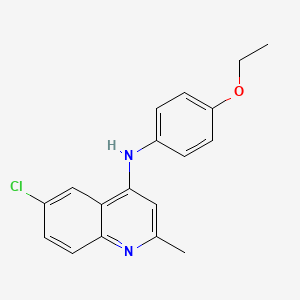

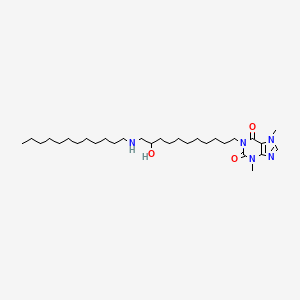

Feasible Synthetic Routes

Q1: What are the main applications of CTPB?

A1: this compound is primarily used as a binder in solid composite propellants due to its desirable mechanical properties and ability to be cured into a rubbery network. [, , ]

Q2: What are the common curing agents used for this compound and how do they impact its properties?

A2: this compound can be cured with various agents, including imine tris-[1-(2-methyl)-aziridinyl]phosphine oxide (MAPO) and epoxides. MAPO alone increases the rate of scission reactions, while mixtures of MAPO and epoxides improve properties like tensile strength and thermal stability. [, , ]

Q3: How does the addition of ammonium perchlorate (AP) affect this compound curing and properties?

A3: AP, a common oxidizer in propellants, increases the rate of scission reactions in this compound cured with both MAPO and MAPO-epoxide mixtures. []

Q4: What is the impact of adding carbon black to this compound?

A4: Carbon black acts as a reinforcing filler in this compound, increasing its tensile strength, modulus, and thermal stability, while decreasing strain at break. [, ]

Q5: How does this compound interact with epoxy resins?

A5: this compound can be blended with epoxy resins to improve their toughness. The carboxyl groups of this compound react with the oxirane rings of epoxy, forming a crosslinked network. [, ]

Q6: How does the molecular weight distribution of this compound relate to its functionality?

A6: Fractionation studies using techniques like gel permeation chromatography and infrared spectroscopy suggest a correlation between molecular weight distribution and the type and amount of functional groups present in this compound. []

Q7: What are the key factors affecting the rheological behavior of this compound gels containing organoclay?

A7: Temperature, shear-induced orientation of clay sheets, and temperature-sensitive polymer-clay interactions significantly influence the rheological behavior of this compound/organoclay nanocomposite gels. []

Q8: How does aging impact this compound and its performance in propellants?

A8: Aging, particularly at elevated temperatures, leads to increased viscosity, molecular weight, and eventual gelling of this compound. This degradation, primarily due to oxidation, negatively impacts the mechanical properties and ignition temperature of this compound-based propellants. [, , ]

Q9: Can the lifetime of this compound as a propellant binder be predicted?

A9: By applying the Arrhenius equation to temperature-aging data, the useful lifetime of this compound as a binder at 20°C has been estimated to be approximately 10 years. []

Q10: What is the biological function of this compound protease?

A10: this compound is a serine protease involved in regulating the activity of the transcription factor σK during sporulation in Bacillus subtilis. [, , ]

Q11: How does this compound interact with other proteins in the σK activation pathway?

A11: this compound, along with another serine protease, SpoIVB, cleaves the regulatory proteins SpoIVFA and BofA. This cleavage event releases the inhibition on SpoIVFB, a metalloprotease, allowing it to process inactive pro-σK into its active form. [, , , ]

Q12: Does this compound have a role in Mycobacterium tuberculosis?

A12: Yes, this compound in Mycobacterium tuberculosis is involved in copper homeostasis and aids the bacterium in adapting to the host's copper nutritional immunity. []

Q13: What is the structural significance of the PDZ domain in this compound?

A13: The PDZ domain in this compound plays an inhibitory role by blocking the active site of the protease, preventing premature activation of the σK pathway. This is in contrast to other PDZ-containing proteases where the PDZ domain can be stimulatory. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,10bS)-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]quinoline-7,8-diol](/img/structure/B1669644.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B1669645.png)